molecular formula C25H27ClN8 B2853846 6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene;hydrochloride

6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene;hydrochloride

Cat. No.: B2853846
M. Wt: 475.0 g/mol
InChI Key: VBVBAEHNBOTZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE 220 (Hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitution, cyclization, and purification steps .

Industrial Production Methods

Industrial production of GNE 220 (Hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in a controlled environment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

GNE 220 (Hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

GNE 220 (Hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used to study the MAPK/ERK signaling pathway and its role in various chemical processes.

    Biology: Investigates the effects of MAP4K4 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explores potential therapeutic applications in diseases where MAP4K4 is implicated, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the MAPK/ERK pathway

Mechanism of Action

GNE 220 (Hydrochloride) exerts its effects by selectively inhibiting MAP4K4. This inhibition disrupts the MAPK/ERK signaling pathway, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis. The compound binds to the ATP-binding site of MAP4K4, preventing its activation and subsequent phosphorylation of downstream targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GNE 220 (Hydrochloride) stands out due to its high selectivity and potency for MAP4K4. Its unique chemical structure allows for effective inhibition of MAP4K4 with minimal off-target effects. Additionally, GNE 220 (Hydrochloride) has been extensively studied in various research applications, making it a valuable tool for investigating the MAPK/ERK pathway .

Properties

IUPAC Name

6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N8.ClH/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33;/h4-7,12-15H,8-11H2,1-3H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVBAEHNBOTZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)C3=CN(N=C3)C)C4=C(N2)N=CC(=C4)C5=CC=C(C=C5)N6CCN(CC6)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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